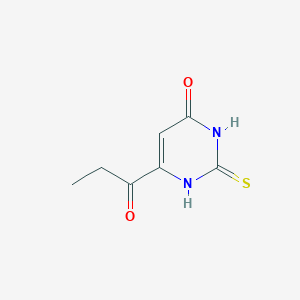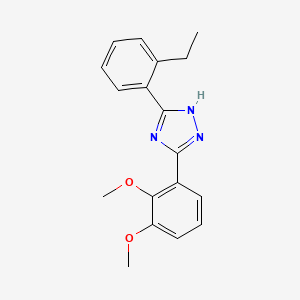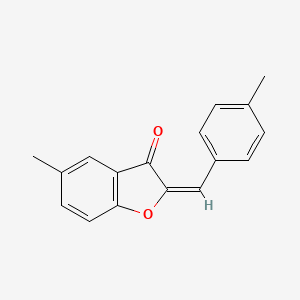
5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a phenyl group at the 2-position, and a pyridyl group at the 3-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis may begin with commercially available indole derivatives.
Suzuki Coupling: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a suitable palladium catalyst.
Pyridyl Group Introduction: The pyridyl group can be introduced through a similar coupling reaction or via direct substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinonoid structures.
Reduction: Reduction reactions may target the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups at the 5-position.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, indole derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic effects. Indole derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry
In the industrial sector, such compounds may be used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole would depend on its specific biological or chemical context. Generally, indole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The bromine, phenyl, and pyridyl groups may contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-phenylindole: Lacks the pyridyl group, which may affect its reactivity and biological activity.
2-Phenyl-3-(2-pyridyl)indole: Lacks the bromine atom, potentially altering its chemical properties.
5-Bromo-3-(2-pyridyl)indole: Lacks the phenyl group, which may influence its interactions with biological targets.
Uniqueness
The presence of the bromine, phenyl, and pyridyl groups in 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules.
Propiedades
Número CAS |
94107-54-7 |
|---|---|
Fórmula molecular |
C19H13BrN2 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
5-bromo-2-phenyl-3-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C19H13BrN2/c20-14-9-10-16-15(12-14)18(17-8-4-5-11-21-17)19(22-16)13-6-2-1-3-7-13/h1-12,22H |
Clave InChI |
XFAMYNHHENIARL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)

![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)
![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)





![1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol](/img/structure/B12909899.png)

![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12909904.png)
